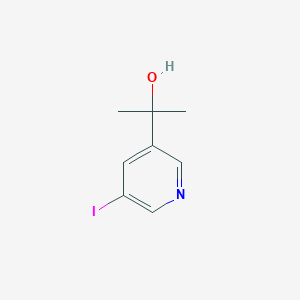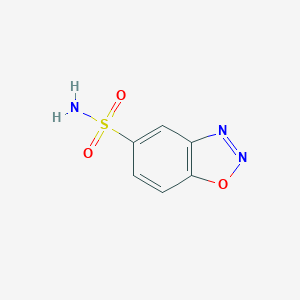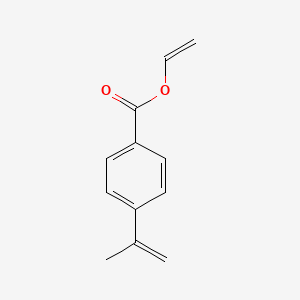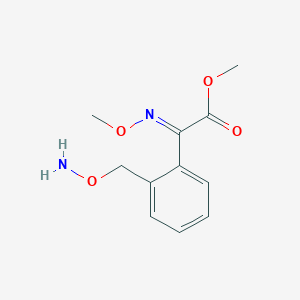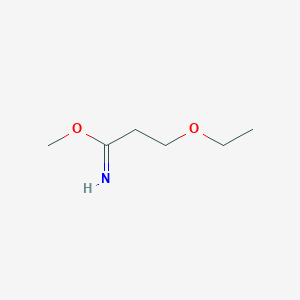
(3S,4R,5R)-4,5-Dihydroxyhexahydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-4,5-Dihydroxyhexahydropyridazine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple hydroxyl groups and a carboxylic acid moiety, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-4,5-Dihydroxyhexahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxyhexanoic acid derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5R)-4,5-Dihydroxyhexahydropyridazine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (3S,4R,5R)-4,5-Dihydroxyhexahydropyridazine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways. Its structural similarity to certain natural metabolites allows it to act as a model compound in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of (3S,4R,5R)-4,5-Dihydroxyhexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: This compound shares a similar hydroxyl-rich structure but lacks the pyridazine ring.
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid: Similar in having multiple hydroxyl groups and a carboxylic acid, but differs in the overall structure.
Uniqueness
(3S,4R,5R)-4,5-Dihydroxyhexahydropyridazine-3-carboxylic acid is unique due to its hexahydropyridazine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
443649-22-7 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(3S,4R,5R)-4,5-dihydroxydiazinane-3-carboxylic acid |
InChI |
InChI=1S/C5H10N2O4/c8-2-1-6-7-3(4(2)9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1 |
Clé InChI |
ZDNVZJKILKPFDY-UZBSEBFBSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](NN1)C(=O)O)O)O |
SMILES canonique |
C1C(C(C(NN1)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
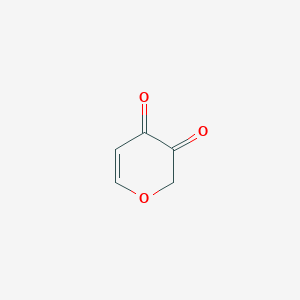
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
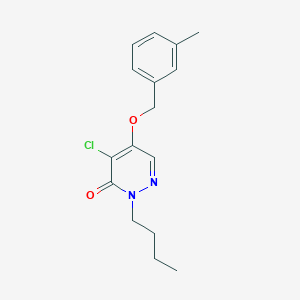

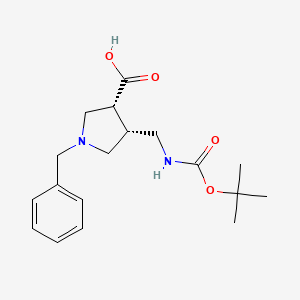
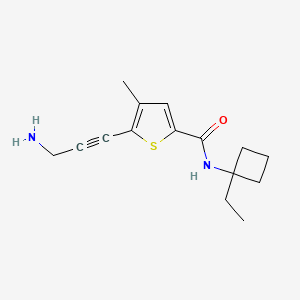
![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
